

Application Notes and Protocols: 5-Bromo-2,3-dimethoxybenzoic Acid in Organic Synthesis

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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethoxybenzoic acid

Cat. No.: B1267412

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Introduction

5-Bromo-2,3-dimethoxybenzoic acid is a versatile building block in organic synthesis, offering a unique combination of functional groups for the construction of complex molecular architectures. The presence of a carboxylic acid, a bromine atom, and two methoxy groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and other biologically active molecules. The strategic positioning of these groups enables selective reactions, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted aromatic compounds.

This document provides detailed application notes and experimental protocols for the use of **5-Bromo-2,3-dimethoxybenzoic acid** as a key starting material in the synthesis of quinazolinones and in Suzuki-Miyaura coupling reactions.

Physicochemical and Spectroscopic Data

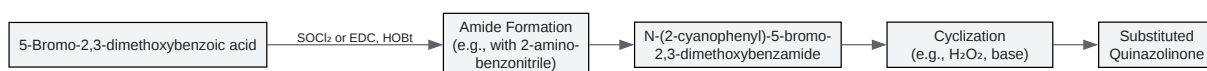
A summary of the available physical and spectroscopic data for **5-Bromo-2,3-dimethoxybenzoic acid** is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ BrO ₄	[1]
Molecular Weight	261.07 g/mol	
CAS Number	72517-23-8	[2][3]
Melting Point	188-190 °C (lit.)	
Appearance	White to off-white solid	-
Solubility	Soluble in methanol, ethanol, DMSO	-
¹ H NMR	Spectrum available	[2]
¹³ C NMR	Spectrum available	[2]
IR Spectrum	Spectrum available	[2]
Mass Spectrum	Spectrum available	[2]

Application 1: Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4] **5-Bromo-2,3-dimethoxybenzoic acid** can serve as a precursor for the synthesis of substituted quinazolinones, where the dimethoxy-substituted phenyl ring can be incorporated into the final structure. A general approach involves the conversion of the benzoic acid to an anthranilamide derivative, followed by cyclization.

Experimental Workflow: Synthesis of Quinazolinones



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Caption: General workflow for the synthesis of quinazolinone derivatives.

Protocol: Synthesis of a Quinazolinone Precursor (Amide Formation)

This protocol describes the formation of an amide bond between **5-Bromo-2,3-dimethoxybenzoic acid** and a substituted aniline, a key step in the synthesis of certain quinazolinone scaffolds.^[5]

Materials:

- **5-Bromo-2,3-dimethoxybenzoic acid**
- Substituted aniline (e.g., 2-aminobenzonitrile)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of **5-Bromo-2,3-dimethoxybenzoic acid** (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).^[5]
- Cool the reaction mixture to 0 °C in an ice bath.^[5]

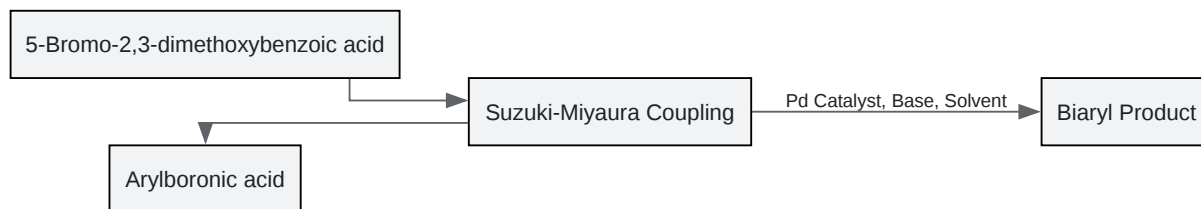
- Add EDC (1.2 eq) portion-wise to the stirred solution.[\[5\]](#)
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[\[5\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[\[5\]](#)
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel if necessary.

Reactant 1	Reactant 2	Coupling Reagents	Solvent	Time (h)	Yield (%) (Analogous Reactions)
3,5-Dibromo-4-methoxybenzoic acid	Substituted aniline	EDC, HOBt, DIPEA	DMF or DCM	12-24	High yields expected [5]
2-bromobenzoic acid	2,5-dimethylphenylboronic acid	Pd(OAc) ₂ , RuPhos, K ₃ PO ₄	Toluene	12-24	~80-95 [6]

Application 2: Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring of **5-Bromo-2,3-dimethoxybenzoic acid** makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[\[7\]](#)[\[8\]](#)

Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of **5-Bromo-2,3-dimethoxybenzoic acid** with an arylboronic acid.^{[6][8][9]} Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

- **5-Bromo-2,3-dimethoxybenzoic acid**
- Arylboronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
- Inert gas (Argon or Nitrogen)
- Ethyl acetate
- Water
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)

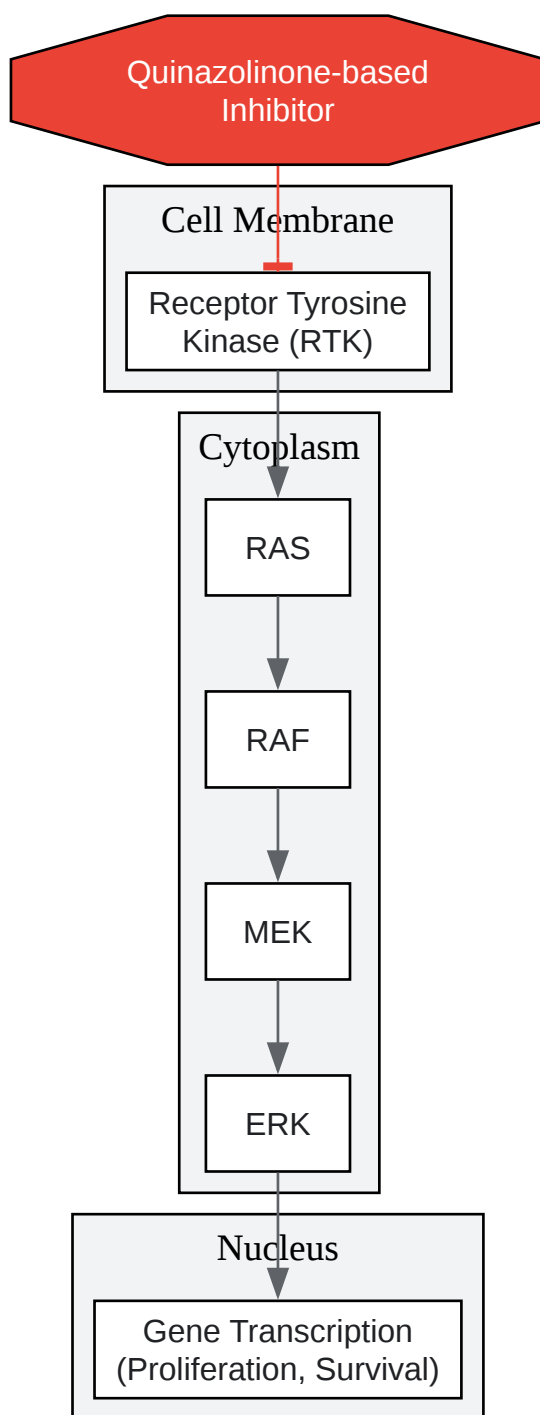
Procedure:

- To a dry reaction flask, add **5-Bromo-2,3-dimethoxybenzoic acid** (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and any additional ligand.[8]
- Add the base (2-3 eq.).[8]
- Evacuate the flask and backfill with an inert gas (repeat three times).[8]
- Add the anhydrous solvent via syringe.[8]
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[9]
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Aryl Halide	Boronic Acid	Catalyst	Base	Solvent	Temperature (°C)	Yield (%) (Analogous Reactions)
5-Bromoindole	Arylboronic acid	Pd(PPh ₃) ₄	CS ₂ CO ₃	Ethanol	100 (Microwave)	Good to excellent[10]
2-Bromobenzoic acid	2,5-Dimethylphenylboronic acid	Pd(OAc) ₂ , RuPhos	K ₃ PO ₄	Toluene	100	High[6]
5-Bromo-6-nitro-1,3-benzodioxole	Arylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane	80-120	-[8]

Signaling Pathway Relevance

The synthetic products derived from **5-Bromo-2,3-dimethoxybenzoic acid**, such as quinazolinones and biaryl compounds, are often designed to interact with specific biological pathways implicated in disease. For example, some quinazolinone derivatives are known to target signaling pathways involved in cancer cell proliferation and survival.



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Caption: Inhibition of a generic RTK signaling pathway by a quinazolinone-based inhibitor.

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these procedures as necessary for their specific substrates and experimental conditions. All

reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

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